

Spectroscopic Data of 2-Bromo-4-isopropylpyridine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **2-Bromo-4-isopropylpyridine**

Cat. No.: **B2768714**

[Get Quote](#)

Introduction

2-Bromo-4-isopropylpyridine (CAS No: 1086381-43-2) is a substituted pyridine derivative that serves as a valuable building block in the synthesis of a wide range of pharmaceutical and agrochemical compounds. Its structural features, including the reactive bromine atom and the isopropyl group, make it a key component in the development of novel molecular entities. Accurate spectroscopic characterization is paramount for confirming the identity, purity, and structure of this intermediate, ensuring the reliability and reproducibility of synthetic processes. This guide presents a detailed examination of its spectroscopic profile.

Chemical Structure and Properties

Property	Value
IUPAC Name	2-bromo-4-(propan-2-yl)pyridine
Synonyms	2-Bromo-4-isopropylpyridine
CAS Number	1086381-43-2
Molecular Formula	C ₈ H ₁₀ BrN
Molecular Weight	200.08 g/mol
Appearance	Colorless to light yellow liquid

Chemical Structure Diagram:

Caption: Chemical structure of **2-Bromo-4-isopropylpyridine**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. The following sections detail the predicted ^1H and ^{13}C NMR data for **2-Bromo-4-isopropylpyridine**.

^1H NMR Spectroscopy

The proton NMR spectrum of **2-Bromo-4-isopropylpyridine** is expected to show four distinct signals corresponding to the aromatic protons and the protons of the isopropyl group.

Predicted ^1H NMR Data (in CDCl_3 , 400 MHz):

Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)	Number of Protons	Assignment
~ 8.25	Doublet (d)	~ 5.2	1H	H-6
~ 7.30	Singlet (s)	-	1H	H-3
~ 7.05	Doublet (d)	~ 5.2	1H	H-5
~ 3.00	Septet (sept)	~ 6.9	1H	-CH(CH ₃) ₂
~ 1.25	Doublet (d)	~ 6.9	6H	-CH(CH ₃) ₂

Interpretation:

- Aromatic Protons: The proton at the 6-position (H-6), being adjacent to the electronegative nitrogen atom, is expected to be the most deshielded and appear as a doublet due to coupling with the H-5 proton. The H-5 proton will also appear as a doublet due to coupling with H-6. The H-3 proton, being adjacent to the bromine atom, is expected to be a singlet as it has no adjacent protons to couple with.

- Isopropyl Protons: The methine proton of the isopropyl group will appear as a septet due to coupling with the six equivalent methyl protons. The six methyl protons will appear as a doublet due to coupling with the single methine proton.

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum is predicted to show six distinct signals, corresponding to the five carbons of the pyridine ring and the two unique carbons of the isopropyl group.

Predicted ¹³C NMR Data (in CDCl₃, 100 MHz):

Chemical Shift (δ , ppm)	Assignment
~ 164	C-4
~ 150	C-6
~ 142	C-2
~ 124	C-5
~ 121	C-3
~ 34	-CH(CH ₃) ₂
~ 23	-CH(CH ₃) ₂

Interpretation:

- Pyridine Carbons: The carbon atom attached to the bromine (C-2) is expected to be significantly downfield due to the deshielding effect of the halogen. The C-4 carbon, bearing the isopropyl group, will also be downfield. The C-6 carbon, adjacent to the nitrogen, will also be deshielded.
- Isopropyl Carbons: The methine carbon will appear at a lower field compared to the methyl carbons.

Experimental Protocol for NMR Data Acquisition:

- Sample Preparation: Dissolve approximately 10-20 mg of **2-Bromo-4-isopropylpyridine** in 0.6-0.7 mL of deuterated chloroform (CDCl_3) containing tetramethylsilane (TMS) as an internal standard (0.00 ppm).
- Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
- ^1H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
- ^{13}C NMR Acquisition: Acquire a proton-decoupled ^{13}C NMR spectrum. A larger number of scans will be necessary compared to the ^1H NMR spectrum.
- Data Processing: Process the raw data using appropriate software to obtain the final spectra.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Predicted IR Absorption Bands:

Wavenumber (cm^{-1})	Intensity	Assignment
3100-3000	Medium	Aromatic C-H stretch
2960-2850	Strong	Aliphatic C-H stretch (isopropyl)
1600-1550	Strong	C=C and C=N stretching (pyridine ring)
1470-1450	Medium	C-H bending (isopropyl)
1100-1000	Strong	C-Br stretch

Interpretation:

The IR spectrum will be characterized by the stretching and bending vibrations of the aromatic pyridine ring and the aliphatic isopropyl group. The strong absorptions in the 1600-1450 cm^{-1}

region are characteristic of the pyridine ring vibrations. The C-H stretching vibrations of the aromatic ring and the isopropyl group will appear in their respective expected regions. The C-Br stretch is expected to appear in the fingerprint region.

Experimental Protocol for IR Data Acquisition:

- Sample Preparation: As **2-Bromo-4-isopropylpyridine** is a liquid, a thin film can be prepared between two potassium bromide (KBr) or sodium chloride (NaCl) plates.
- Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
- Data Acquisition: Record the spectrum, typically in the range of 4000 to 400 cm^{-1} .
- Data Processing: Process the data to obtain the final IR spectrum.

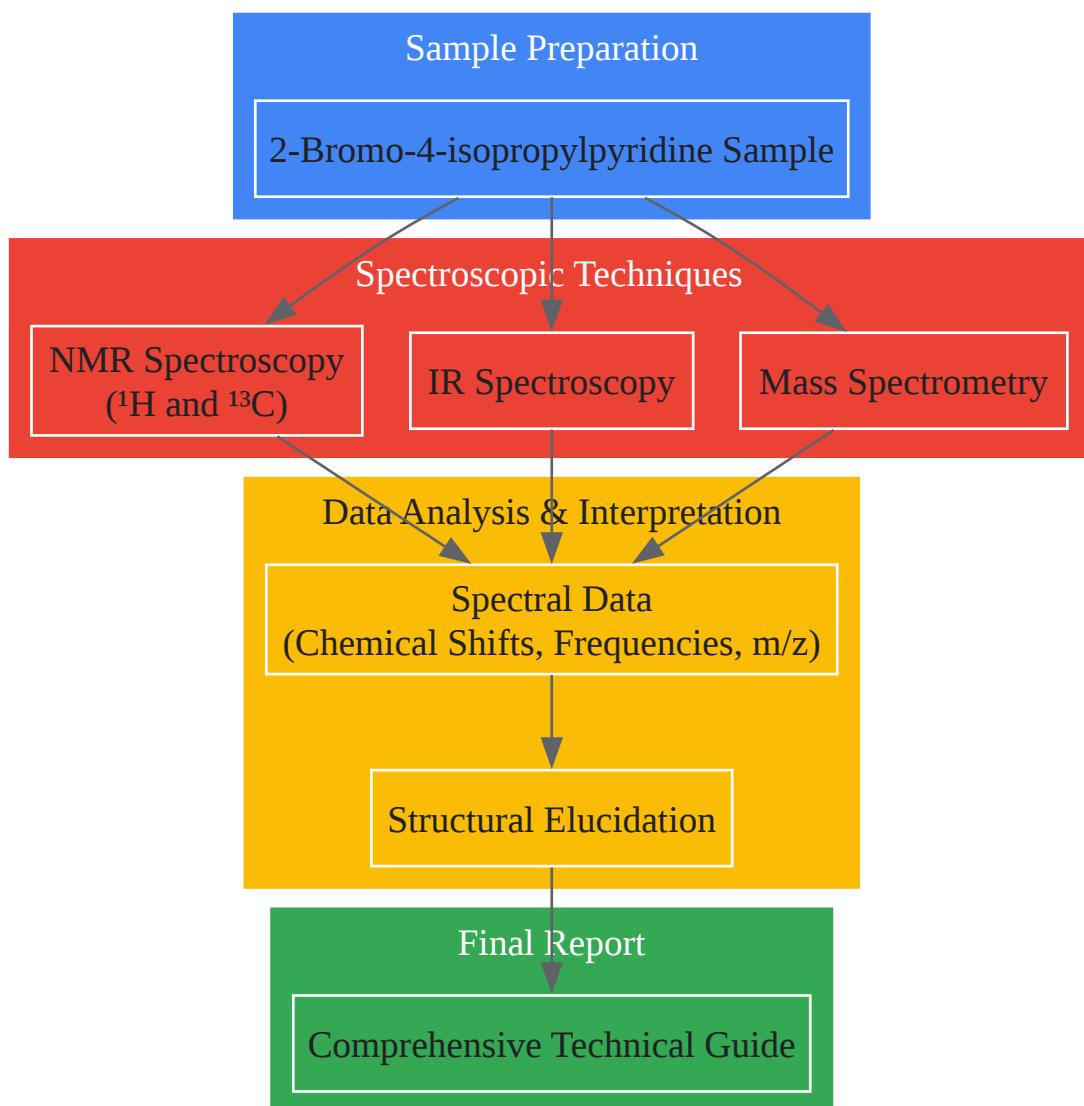
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Predicted Mass Spectrometry Data (Electron Ionization - EI):

m/z	Relative Intensity	Assignment
201/199	High	$[\text{M}]^+$ (Molecular ion peak, showing the bromine isotope pattern)
186/184	Medium	$[\text{M} - \text{CH}_3]^+$
120	High	$[\text{M} - \text{Br}]^+$
92	Medium	$[\text{C}_6\text{H}_5\text{N}]^+$

Interpretation:


The mass spectrum will show a prominent molecular ion peak $[\text{M}]^+$ with a characteristic isotopic pattern for bromine (^{79}Br and ^{81}Br in an approximate 1:1 ratio), resulting in two peaks at m/z 199 and 201.^[1] The base peak is likely to be the fragment resulting from the loss of the

bromine atom ($[M - Br]^+$) at m/z 120. Another significant fragment would be due to the loss of a methyl group from the isopropyl moiety ($[M - CH_3]^+$) at m/z 184 and 186.

Experimental Protocol for MS Data Acquisition:

- Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC).
- Ionization: Utilize an electron ionization (EI) source with a standard energy of 70 eV.
- Mass Analysis: Separate the resulting ions using a mass analyzer (e.g., quadrupole or time-of-flight).
- Detection: Detect the ions to generate the mass spectrum.

Workflow for Spectroscopic Analysis

[Click to download full resolution via product page](#)

Caption: Workflow for the spectroscopic analysis of **2-Bromo-4-isopropylpyridine**.

Conclusion

The comprehensive spectroscopic data presented in this guide, including ^1H NMR, ^{13}C NMR, IR, and MS, provides a robust framework for the identification and characterization of **2-Bromo-4-isopropylpyridine**. This information is critical for ensuring the quality and consistency of this important chemical intermediate in research and development settings. The provided protocols offer a standardized approach for obtaining reliable spectroscopic data.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [Spectroscopic Data of 2-Bromo-4-isopropylpyridine: A Technical Guide for Researchers]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b2768714#spectroscopic-data-nmr-ir-ms-for-2-bromo-4-isopropylpyridine>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com